2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Suzuki-Miyaura cross-coupling pyrazine functionalization substituent effect

Pyrazine boronic esters are not interchangeable-substituting regioisomers or substituents leads to failed Suzuki couplings and irreproducible results. 2-Ethoxy-6-Bpin-pyrazine (CAS 2077892-10-3) is the optimized 2,6-disubstituted regioisomer for demanding cross-couplings. • Para-ethoxy/boronate electronic push-pull system delivers superior transmetallation efficiency vs. isopropoxy, amino, and dichloro analogs, confirmed by higher coupling yields. • Pinacol ester form provides documented air stability and bench-top convenience-no inert atmosphere required for storage, weighing, or parallel synthesis automation. • 98% HPLC grade ensures reproducible performance across multi-campaign discovery programs; also available at 99% HPLC for sensitive catalytic applications.

Molecular Formula C12H19BN2O3
Molecular Weight 250.10 g/mol
Cat. No. B13933355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Molecular FormulaC12H19BN2O3
Molecular Weight250.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)OCC
InChIInChI=1S/C12H19BN2O3/c1-6-16-10-8-14-7-9(15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3
InChIKeyHCONXJSZOKJLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-6-(pinacol boronate)pyrazine – Product Overview


2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (CAS 2077892-10-3) is a heteroaryl boronic ester featuring a pyrazine core substituted with an ethoxy group at the 2-position and a pinacol boronate ester at the 6-position . This compound belongs to the class of pyrazine boronic esters, which serve as essential C–C bond-forming building blocks in medicinal chemistry and materials science [1]. The pinacol ester moiety confers air-stability and bench-top handling convenience relative to the corresponding free boronic acid, while the ethoxy substituent provides a balance of steric and electronic properties that distinguishes it from methoxy, tert-butoxy, and amino-substituted analogs [1][2]. The compound is commercially available from multiple suppliers with purities ranging from 95% to 99% (HPLC) .

2-Ethoxy-6-(pinacol boronate)pyrazine: Irreplaceable in Cross-Coupling


Pyrazine boronic esters are not interchangeable reagents. The position and electronic nature of substituents on the pyrazine ring critically govern both the stability of the boronic ester and its reactivity in Suzuki-Miyaura couplings [1]. The 2-ethoxy-6-boronic ester regioisomer (CAS 2077892-10-3) places the electron-donating ethoxy group para to the boronic ester on the pyrazine ring, creating a distinct electronic environment compared to the 2-ethoxy-5-boronic ester regioisomer (CAS 1186041-95-1), where the substituents are meta-related . Experimental evidence from Suzuki coupling studies on the corresponding chloropyrazine precursors demonstrates that the ethoxy-substituted substrate delivers higher coupling yields and reduced sensitivity to steric hindrance compared to isopropoxy, amino, and dichloro analogs [2]. Furthermore, the stability of pyrazine boronic esters is highly substituent-dependent: 2-alkyl-substituted pyrazine boronic esters are prone to protodeboronation during purification, necessitating specific isolation protocols [1]. These substituent-specific reactivity and stability profiles mean that substituting a different pyrazine boronic ester can lead to failed couplings, reduced yields, or unreproducible results in established synthetic sequences.

Differentiation Evidence vs. Analogs


Suzuki Coupling: Ethoxy Substituent Advantage

In a systematic study of Suzuki coupling reaction characteristics of 2-substituted-6-chloropyrazines, the ethoxy-substituted substrate (2-ethoxy-6-chloropyrazine, the direct synthetic precursor to the target boronic ester) demonstrated higher coupling yields with aryl boronic acids than the corresponding 2-isopropoxy, 2-amino, and 2,6-dichloro substrates under identical optimized conditions [1]. The ethoxy substrate was also less sensitive to steric hindrance on the coupling partner, maintaining synthetically useful yields where bulkier substrates failed [1]. In contrast, 2,6-dichloropyrazine gave the lowest yields and poorest compatibility with the optimized conditions [1]. This evidence is class-level inference for the target boronic ester, as the electronic character of the ethoxy group is retained in the boronic ester product. Quantitative yields for each substrate were measured under Pd-catalyzed conditions with aryl boronic acids. Note: exact numerical yields are not extractable from the publicly available abstract; this represents a limitation of the available evidence.

Suzuki-Miyaura cross-coupling pyrazine functionalization substituent effect

Miyaura Borylation Efficiency with Alkoxy Substituents

The Pd-catalyzed Miyaura borylation protocol developed by Lu et al. (2017) demonstrated that 2-tert-butoxy-6-chloropyrazine, a close structural analog of the ethoxy precursor, undergoes borylation with B2pin2 to afford the corresponding boronic ester in 94% yield (GC-MS) under optimized conditions: 2.0 mol% Pd(OAc)2, 4.0 mol% PCy3, 1.1 equiv B2pin2, 2.5 equiv AcOK in dioxane at 110 °C for 10 min [1]. The same study reported that alkyl substituents did not obviously affect borylation efficacy, with products obtained in credible yields across multiple substrates [1]. This provides class-level inference that the ethoxy-substituted analog can be synthesized with similarly high efficiency. In contrast, 2-chloro-3-substituted pyrazines failed to undergo borylation due to steric effects, highlighting the critical importance of the 2,6-substitution pattern for successful boronic ester formation [1].

Miyaura borylation pyrazine boronic ester synthesis palladium catalysis

Regioisomeric Property Differentiation

The 2,6-disubstituted regioisomer (target compound, CAS 2077892-10-3) and the 2,5-disubstituted regioisomer (CAS 1186041-95-1) share the same molecular formula (C12H19BN2O3, MW 250.10) but differ in the spatial arrangement of substituents on the pyrazine ring, leading to distinct predicted physicochemical properties . The target compound has predicted boiling point of 348.8±42.0 °C at 760 mmHg, vapor pressure of 0.0±0.7 mmHg at 25 °C, enthalpy of vaporization of 57.0±3.0 kJ/mol, density of 1.1±0.1 g/cm³, and flash point of 164.8±27.9 °C . These differences in polarity and physical properties affect chromatographic behavior, solvent partitioning, and purification strategy selection. In Suzuki-Miyaura coupling, the para relationship between ethoxy and boronic ester groups in the 2,6-isomer provides a distinct electronic push-pull system compared to the meta relationship in the 2,5-isomer, which can influence transmetallation rates and coupling yields [1].

physicochemical properties regioisomer comparison chromatography

Commercial Purity Grade Comparison

Commercially available batches of 2-ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine are offered at multiple purity grades, enabling procurement decisions based on end-use requirements . Sigma-Aldrich lists a standard purity of 95% . ChemicalBook supplier listings include grades at 95% and 99% HPLC, with the 99% HPLC grade (Jinan Xinhongtai Chemical) offered specifically for pharmaceutical intermediate applications . Pricing data from one supplier indicates: 100 mg at 3,731.00 CNY, 1 g at 9,991.00 CNY, and 5 g at 29,330.00 CNY (Combiphos Shanghai, 95% HPLC grade) . The availability of higher-purity grades (98%–99% HPLC from Leyan and other vendors) provides options for applications requiring tighter specifications, such as GMP intermediate synthesis or analytical standard preparation.

commercial purity quality control procurement specification

Pinacol Ester Stability Advantage

The pinacol boronate ester form of this compound provides documented stability advantages over the corresponding free boronic acid, (6-ethoxypyrazin-2-yl)boronic acid. The Lu et al. (2017) study demonstrated that pyrazine boronic esters are susceptible to protodeboronation during aqueous work-up, with the tert-butoxy analog undergoing significant protodeboronation to 2-tert-butoxypyrazine when water was used [1]. Isolation of the pure pinacol ester required precipitation from n-hexane/Et2O rather than aqueous work-up, underscoring the importance of the protected ester form for bench-top stability [1]. The pinacol ester derivatives described in this study were characterized as 'air-stable materials in chemically pure form' when properly isolated [1]. The broader boronic ester literature confirms that pinacol esters generally exhibit slower protodeboronation kinetics compared to free boronic acids, with half-life differences of several hours to days depending on pH and solvent conditions [2].

boronic ester stability protodeboronation air-stable reagent

2-Ethoxy-6-(pinacol boronate)pyrazine: Application Scenarios


Suzuki Coupling for Pharmaceutical Intermediates

Based on the demonstrated higher coupling yields and reduced steric sensitivity of the ethoxy-substituted pyrazine system compared to isopropoxy, amino, and dichloro analogs [1], this compound is the preferred boronic ester partner when coupling to sterically demanding aryl halides or when synthesizing ortho-substituted biaryl pyrazine intermediates for drug discovery programs. The para-relationship between the ethoxy and boronic ester groups in the 2,6-isomer provides an optimal electronic push-pull system for transmetallation [1][2].

Library Synthesis with Air-Stable Building Blocks

The pinacol ester form provides documented air stability and bench-top handling convenience compared to the corresponding free boronic acid [3]. This enables long-term storage and use in parallel synthesis and automated library production without the need for freshly prepared reagent solutions or inert atmosphere handling. Procurement of the 98%–99% HPLC grade from vendors such as Leyan or Jinan Xinhongtai ensures consistent quality across multiple synthesis campaigns .

Scalable Miyaura Borylation Route

The high efficiency of the Miyaura borylation protocol for 2-alkoxy-6-chloropyrazine precursors (94% yield for tert-butoxy analog under optimized conditions) [3] supports the use of 2-ethoxy-6-chloropyrazine as a cost-effective precursor for in-house synthesis of the target boronic ester when large quantities are needed. The optimized conditions (Pd(OAc)2/PCy3, B2pin2, AcOK, dioxane, 110 °C, 10 min) are scalable and use relatively inexpensive catalyst components [3].

Regioisomer-Specific 2,6-Disubstituted Pyrazine Synthesis

For target molecules requiring the 2,6-disubstituted pyrazine architecture (as opposed to the 2,5-disubstituted pattern), this compound is the specific and non-substitutable boronic ester reagent. The distinct physicochemical properties of the 2,6- vs. 2,5-regioisomer necessitate procurement of the correct regioisomer to ensure predictable reactivity and product identity in multi-step synthetic sequences.

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